Silane, trimethyl[(5-methyl-1,5-cyclohexadien-1-yl)oxy]-
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Overview
Description
Silane, trimethyl[(5-methyl-1,5-cyclohexadien-1-yl)oxy]- is a chemical compound with the molecular formula C10H18Si. It is a silane derivative that features a trimethylsilyl group attached to a 5-methyl-1,5-cyclohexadien-1-yloxy moiety. This compound is of interest in various fields of research due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl[(5-methyl-1,5-cyclohexadien-1-yl)oxy]- typically involves the reaction of a suitable precursor with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
Precursor+(CH3)3SiCl→Silane, trimethyl[(5-methyl-1,5-cyclohexadien-1-yl)oxy]-+HCl
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure efficient mixing and reaction control .
Chemical Reactions Analysis
Types of Reactions
Silane, trimethyl[(5-methyl-1,5-cyclohexadien-1-yl)oxy]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can yield silane derivatives with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like Grignard reagents or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields silanol derivatives, while substitution reactions can produce a variety of functionalized silanes .
Scientific Research Applications
Silane, trimethyl[(5-methyl-1,5-cyclohexadien-1-yl)oxy]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in modifying biological molecules for enhanced stability and reactivity.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism of action of Silane, trimethyl[(5-methyl-1,5-cyclohexadien-1-yl)oxy]- involves its ability to form stable bonds with various substrates. The trimethylsilyl group provides steric protection, while the cyclohexadienyl moiety can participate in π-π interactions and other non-covalent interactions. These properties make it a versatile compound for various applications .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: A simpler silane derivative with the formula (CH3)3SiH.
Trimethyl[(3,5,5-trimethyl-1,3-cyclohexadien-1-yl)oxy]silane: A structurally similar compound with different substituents on the cyclohexadienyl ring.
Uniqueness
Silane, trimethyl[(5-methyl-1,5-cyclohexadien-1-yl)oxy]- is unique due to the presence of the 5-methyl-1,5-cyclohexadien-1-yloxy moiety, which imparts distinct reactivity and stability compared to other silane derivatives .
Properties
CAS No. |
54781-27-0 |
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Molecular Formula |
C10H18OSi |
Molecular Weight |
182.33 g/mol |
IUPAC Name |
trimethyl-(5-methylcyclohexa-1,5-dien-1-yl)oxysilane |
InChI |
InChI=1S/C10H18OSi/c1-9-6-5-7-10(8-9)11-12(2,3)4/h7-8H,5-6H2,1-4H3 |
InChI Key |
WCSPKZHTHUIMNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CCC1)O[Si](C)(C)C |
Origin of Product |
United States |
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